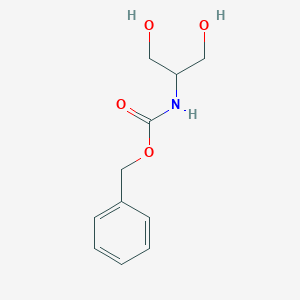

N-Cbz-2-amino-1,3-propanediol

Übersicht

Beschreibung

N-Cbz-2-amino-1,3-propanediol is a compound that falls under the category of N-Cbz-protected amino alcohols. The N-Cbz group, also known as the benzyloxycarbonyl group, is commonly used in organic synthesis to protect the amino functionality during chemical reactions. This protection is crucial for the synthesis of complex molecules, such as peptides, where selectivity and the integrity of the amino group are essential .

Synthesis Analysis

The synthesis of N-Cbz-protected amino alcohols and related compounds has been explored in various studies. For instance, N-Cbz-α-aminoacyl benzotriazoles, which are activated derivatives of amino acids, can be synthesized with high yields and chirality retention, indicating the efficiency of the N-Cbz protection strategy . Similarly, N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains can be synthesized through radical addition and oxidative chlorination, showcasing the versatility of the N-Cbz group in synthesizing sulfonopeptides . Moreover, N-Cbz-β-aminoalkanesulfonamides can be prepared from amino alcohols via a sequence of protection, esterification, oxidation, and ammonolysis, further demonstrating the utility of the N-Cbz group in the synthesis of amino alcohol derivatives .

Molecular Structure Analysis

The molecular structure of N-Cbz-protected compounds is characterized by the presence of the benzyloxycarbonyl group attached to the nitrogen atom of the amino group. This protective group plays a significant role in maintaining the stereochemistry of the molecule during synthesis and reactions. For example, the synthesis of stereopure 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters from pyroglutamic esters demonstrates the ability to control stereochemistry using the N-Cbz group .

Chemical Reactions Analysis

N-Cbz-protected amino alcohols participate in various chemical reactions. They can be used in peptide coupling reactions in aqueous media, which is a testament to their stability and reactivity . Additionally, the synthesis of N-Cbz-protected amino acid derivatives, such as N-carboxyanhydrides and amino acid fluorides, shows that these compounds can be activated for further reactions without significant racemization, which is crucial for the synthesis of peptides with high optical purity . Furthermore, N-Cbz-α-amino aldehydes can undergo a BF3·OEt2-catalyzed [3 + 2] annulation with allyltrimethylsilane to form pyrrolidines with high stereoselectivity, illustrating the reactivity of N-Cbz-protected aldehydes in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Cbz-protected compounds are influenced by the protective group. The benzyloxycarbonyl group increases the molecular weight and steric bulk, affecting solubility and reactivity. The stability of the N-Cbz group in aqueous media and under various reaction conditions is a key property that allows for its widespread use in peptide synthesis . The ability to undergo reactions without loss of chirality or significant racemization is another important chemical property of N-Cbz-protected compounds .

Wissenschaftliche Forschungsanwendungen

Enzymatic Applications in Synthesis

Galactose oxidase variants have been utilized for the oxidation of N-Cbz-2-amino-1,3-propanediol and similar compounds. These enzymes facilitate the oxidation of amino alcohols to aldehydes in mild, aqueous conditions. For instance, the GOase variant F2 catalyzes the regioselective oxidation of N-Cbz-protected 3-amino-1,2-propanediol to α-hydroxyaldehyde, which is then utilized in aldolase reactions. Another variant, M3–5, shows activity towards free and N-Cbz-protected amino alcohols, enabling the synthesis of lactams in one-pot tandem reactions (Herter et al., 2015).

Chiral Applications in Pharmaceutical Synthesis

The optical resolution of racemic N-Cbz-protected α-alkoxyglycines was accomplished through fractional crystallization of diastereomeric salts with N-Cbz-2-amino-1,3-propanediol derivatives. These optically resolved compounds were essential for determining the configurations of various pharmaceutical compounds, demonstrating the pivotal role of N-Cbz-2-amino-1,3-propanediol in pharmaceutical synthesis (Kawai et al., 1999).

Lipase-catalyzed Reactions

A crude preparation of pig pancreatic lipase was utilized in the acetylation of carboxybenzyl-2-amino-1,3-propanediol (Cbz-serinol), revealing the action of lipases with opposite enantioselectivity. This finding underscores the importance of N-Cbz-2-amino-1,3-propanediol in studying enzyme catalysis, especially in the synthesis of enantiopure building blocks for pharmaceuticals (Jacobsen et al., 2013).

Biochemical Synthesis and Industrial Applications

N-Cbz-2-amino-1,3-propanediol is pivotal in the biosynthesis of 1,3-Propanediol, a chemical widely used in cosmetics, food, lubricants, and medicines. Advances in genetic engineering have led to the development of genetically engineered strains for efficient biosynthesis of 1,3-Propanediol, showcasing the compound's significance in biotechnological and industrial applications (Yang et al., 2018).

Zukünftige Richtungen

One study reported the biosynthetic production of 2-amino-1,3-propanediol (2-APD) from glucose in metabolically engineered Escherichia coli, demonstrating the potential for an environmentally friendly and efficient approach for 2-APD production . This suggests that N-Cbz-2-amino-1,3-propanediol and related compounds could have important applications in sustainable chemical synthesis.

Eigenschaften

IUPAC Name |

benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLPPMZRYNQWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442111 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-2-amino-1,3-propanediol | |

CAS RN |

71811-26-2 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

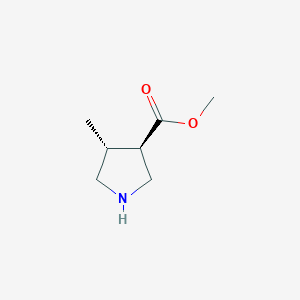

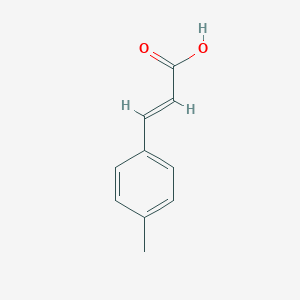

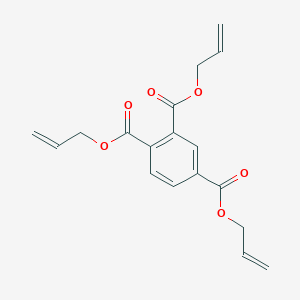

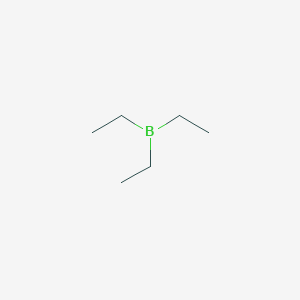

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

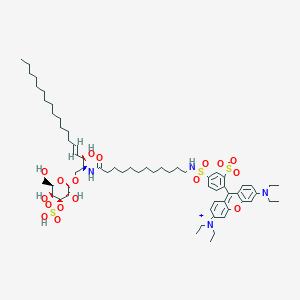

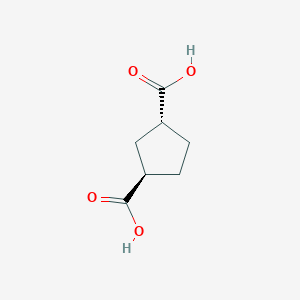

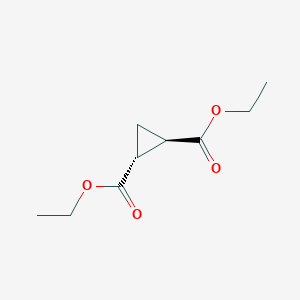

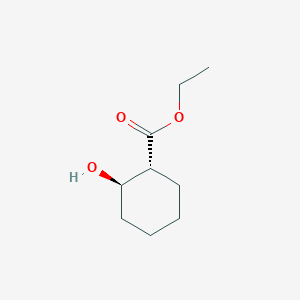

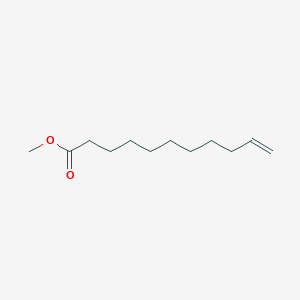

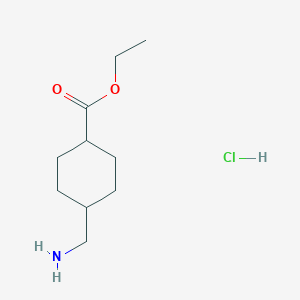

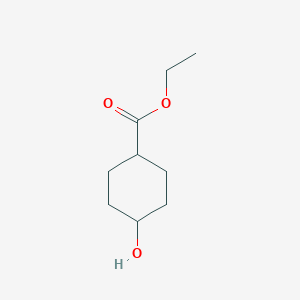

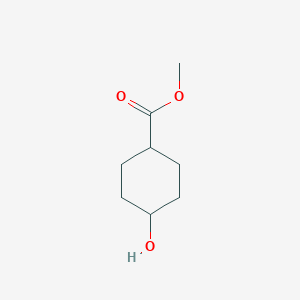

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-Cbz-2-amino-1,3-propanediol in the synthesis of functional polymers?

A1: N-Cbz-2-amino-1,3-propanediol is a valuable precursor for synthesizing cyclic carbonate monomers containing protected amino groups. In the study, it was reacted with ethyl chloroformate to produce (2-oxo[1,3]dioxan-5-yl)carbamic acid benzyl ester (CAB) []. CAB can then be polymerized to create poly(trimethylene carbonate) with pendant benzyloxycarbonyl-protected amine groups. These protected amines can be further modified to introduce various functionalities, making this a versatile platform for developing new biocompatible and biodegradable materials.

Q2: What types of copolymers were synthesized using the CAB monomer derived from N-Cbz-2-amino-1,3-propanediol?

A2: The researchers utilized the CAB monomer in ring-opening copolymerization reactions with several other monomers, including ε-caprolactone, trimethylene carbonate, L-lactide, and polyethylene glycol monomethyl ether []. This resulted in the successful synthesis of diverse copolymers, including polyester-polycarbonate and polyester-polycarbonate-polyether terpolymers []. These copolymers have potential applications in various fields due to their controllable properties and potential biodegradability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.